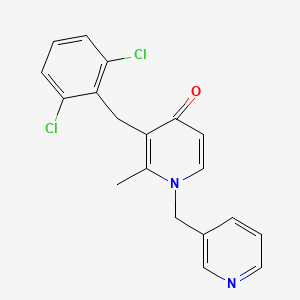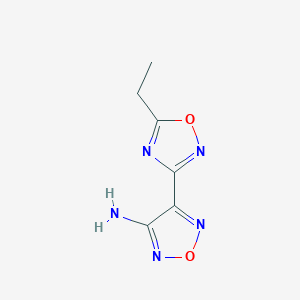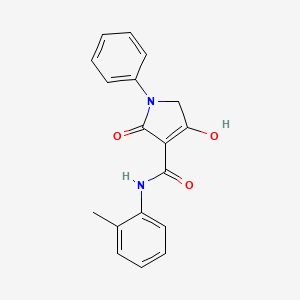![molecular formula C22H16FN5O B2457219 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine CAS No. 338962-01-9](/img/structure/B2457219.png)
5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and pyridinyl groups
Métodos De Preparación
The synthesis of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as a neuroprotective and anti-neuroinflammatory agent. Studies have shown that pyrimidine derivatives can inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the NF-kB inflammatory pathway by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This inhibition helps in reducing inflammation and protecting neuronal cells from apoptosis.
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives such as:
2,4-Dichloro-5-fluoropyrimidine: Used in various pharmaceutical applications.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Compared to these compounds, 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine offers a unique combination of substituents that enhance its biological activity and electronic properties.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-(4-methoxyphenyl)-2-pyridin-3-ylpyrimidin-5-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O/c1-29-19-10-4-15(5-11-19)21-20(28-27-18-8-6-17(23)7-9-18)14-25-22(26-21)16-3-2-12-24-13-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXIXXLBBQGABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B2457141.png)
![Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2457142.png)

![2-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2457146.png)

![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B2457151.png)
![3-[5-(dimethylcarbamoyl)pent-1-en-1-yl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2457152.png)


![N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2457156.png)
![4-chlorobenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2457157.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457158.png)
